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molecular formula C16H16ClNO3 B8505695 3-Chloro-2-(2,4-dimethylphenoxy)-1,4-dimethyl-5-nitrobenzene CAS No. 89749-36-0

3-Chloro-2-(2,4-dimethylphenoxy)-1,4-dimethyl-5-nitrobenzene

Cat. No. B8505695
M. Wt: 305.75 g/mol
InChI Key: WUWUPKWNUSIFFB-UHFFFAOYSA-N
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Patent
US04873264

Procedure details

To a solution of 4-(2,4-dimethylphenoxy)-3,6-dimethyl-5-chloronitrobenzene (25 g, 81.8 mmol) in toluene (250 ml) was added 5% platinum on carbon (1.0 g). The resulting mixture was subjected to hydrogenation at 20 psi. After 4.5 hours, the reaction mixture was filtered through celite and concentrated to given an oil (24.5 g). It turned to a pinkish solid after high vacuum drying; mp 86°~88° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][C:3]=1[O:4][C:5]1[C:10]([Cl:11])=[C:9]([CH3:12])[C:8]([N+:13]([O-])=O)=[CH:7][C:6]=1[CH3:16]>C1(C)C=CC=CC=1.[Pt]>[CH3:1][C:2]1[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][C:3]=1[O:4][C:5]1[C:10]([Cl:11])=[C:9]([CH3:12])[C:8]([NH2:13])=[CH:7][C:6]=1[CH3:16]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=C(OC2=C(C=C(C(=C2Cl)C)[N+](=O)[O-])C)C=CC(=C1)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
CC1=C(OC2=C(C=C(N)C(=C2Cl)C)C)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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